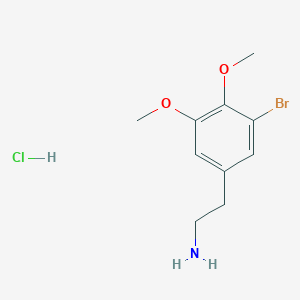

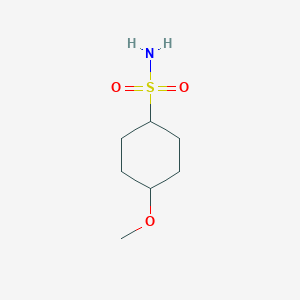

2-(3-Bromo-4,5-dimethoxyphenyl)ethanamine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of brominated ethanamine derivatives has been demonstrated in the literature. Specifically, 2-Bromo-[1-14C]ethanamine hydrobromide (BEA) was synthesized from [2-14C]ethan-1-01-2-amine hydrochloride. This process involved a reaction with hydrogen bromide (HBr) in a specially designed chamber at elevated temperatures. The resulting product was then purified through fractional vacuum sublimation, achieving a high yield of up to 90% and a purity greater than 95% . Another related compound, 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, was synthesized through a halogen-exchange reaction, which yielded higher returns. This compound was also found to be an effective chemical protective group during further esterification processes. However, no photolytic phenomena were observed with this compound, whether in a hydrogen-donating solvent like methanol or in a nonpolar solvent like benzene .

Molecular Structure Analysis

While the provided papers do not directly analyze the molecular structure of 2-(3-Bromo-4,5-dimethoxyphenyl)ethanamine;hydrochloride, they do provide insights into related brominated compounds. The presence of bromine in these molecules suggests a high level of reactivity, particularly in halogen-exchange reactions, which is a common method for introducing bromine into aromatic compounds . The methoxy groups in the 2,5-dimethoxyphenyl derivative indicate potential sites for further chemical modification, such as esterification .

Chemical Reactions Analysis

The synthesis of brominated ethanamine derivatives involves key chemical reactions, including halogen-exchange and esterification. The halogen-exchange reaction is particularly important for introducing bromine into the molecule, which can significantly alter the compound's reactivity and chemical properties . Esterification reactions are used to modify the chemical structure further and can serve as protective groups during synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated ethanamine derivatives are influenced by the presence of bromine and methoxy groups. The high purity of the synthesized 2-Bromo-[1-14C]ethanamine hydrobromide suggests that the compound has a stable structure under the conditions used for its synthesis and purification . The lack of photolytic phenomena in 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone indicates that the compound is photostable in both polar and nonpolar solvents, which is an important consideration for its potential applications .

Mecanismo De Acción

Target of Action

The primary targets of 2-(3-Bromo-4,5-dimethoxyphenyl)ethanamine;hydrochloride are the serotonin receptors . It avidly binds and activates these receptors, specifically the 5-HT2A and 5-HT2C receptors .

Mode of Action

2-(3-Bromo-4,5-dimethoxyphenyl)ethanamine;hydrochloride interacts with its targets, the serotonin receptors, by binding to them and activating them . This activation leads to a series of changes in the neuronal signaling pathways, which can result in altered perception and mood, characteristic of hallucinogenic drugs .

Biochemical Pathways

The activation of the serotonin receptors by 2-(3-Bromo-4,5-dimethoxyphenyl)ethanamine;hydrochloride affects several biochemical pathways. These include the modulation of the adenylate cyclase activity and the phosphoinositide turnover . The downstream effects of these pathways can lead to changes in mood, perception, and cognition .

Pharmacokinetics

Like many other hallucinogenic drugs, it is likely to be absorbed orally, metabolized in the liver, and excreted in the urine . Its bioavailability, distribution, metabolism, and excretion (ADME) properties would significantly impact its pharmacological effects .

Result of Action

The molecular and cellular effects of 2-(3-Bromo-4,5-dimethoxyphenyl)ethanamine;hydrochloride’s action include the activation of serotonin receptors and the subsequent modulation of various neuronal signaling pathways . These effects can lead to changes in mood, perception, and cognition, which are characteristic of hallucinogenic drugs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(3-Bromo-4,5-dimethoxyphenyl)ethanamine;hydrochloride. For instance, the compound is soluble in water , which can affect its absorption and distribution in the body. Furthermore, factors such as the user’s physiological state, the presence of other substances, and the route of administration can also influence the compound’s effects .

Safety and Hazards

The compound is classified under GHS07, with hazard statements H315, H319, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . It is also classified as a Schedule I substance by the DEA, indicating a high potential for abuse and no currently accepted medical use in the United States .

Propiedades

IUPAC Name |

2-(3-bromo-4,5-dimethoxyphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2.ClH/c1-13-9-6-7(3-4-12)5-8(11)10(9)14-2;/h5-6H,3-4,12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRHVSLOFKVXCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)CCN)Br)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92015-18-4 |

Source

|

| Record name | 2-(3-bromo-4,5-dimethoxyphenyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl 2-(9-(5-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2549878.png)

![Ethyl 2-[(3,5-dichloro-2-pyridinyl)sulfonyl]acetate](/img/structure/B2549879.png)

![N-(3-chloro-4-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2549882.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2549883.png)

![Lithium;1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B2549884.png)

methanone](/img/structure/B2549886.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2549891.png)

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2549893.png)

![N-(3-chlorophenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2549897.png)

![1-[(2-Methoxyphenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2549898.png)